molecular formula C16H13F3N2OS B2478453 N-(2,6-difluorophenyl)-2-(4-fluorophenyl)thiazolidine-3-carboxamide CAS No. 2034287-14-2

N-(2,6-difluorophenyl)-2-(4-fluorophenyl)thiazolidine-3-carboxamide

Cat. No. B2478453
CAS RN: 2034287-14-2
M. Wt: 338.35
InChI Key: IFQFQGWODQYWPC-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-2-(4-fluorophenyl)thiazolidine-3-carboxamide, also known as DFTZ, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It is a thiazolidine derivative that has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Antibiotic Properties

The synthesis and application of thiazolidine derivatives in the field of antibiotics have been explored. Compounds with thiazolidine structure have been synthesized for their potential use as antibiotics with activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007). This highlights the compound's relevance in the development of new antibacterial drugs.

Antitumor Activities

The compound has shown potential in cancer research, particularly in the development of kinase inhibitors for colorectal cancer treatment. A specific derivative was found to be significantly potent against HT-29 cells, suggesting its potential as a multi-kinase inhibitor and anticancer agent (Zhou et al., 2020). Additionally, various thiazolidine derivatives have been synthesized and tested for anticancer activity, showing promising results against multiple cancer cell lines, including leukemia and breast cancer (Ahsan, 2012).

Antimicrobial Properties

The antimicrobial potential of thiazolidine derivatives has been demonstrated, with some compounds showing moderate antibacterial and antifungal activities (Alhameed et al., 2019). These findings suggest the potential of thiazolidine derivatives in developing new antimicrobial agents.

Synthesis and Structural Analysis

Efforts in the synthesis and stereochemical studies of thiazolidine derivatives have been made to explore their immunological properties. This includes the stereoselective synthesis of 2-substituted thiazolidine-4-carboxamide derivatives and their structural establishment through NMR and X-ray analysis (Refouvelet et al., 2000).

properties

IUPAC Name

N-(2,6-difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2OS/c17-11-6-4-10(5-7-11)15-21(8-9-23-15)16(22)20-14-12(18)2-1-3-13(14)19/h1-7,15H,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQFQGWODQYWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)NC2=C(C=CC=C2F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorophenyl)-2-(4-fluorophenyl)thiazolidine-3-carboxamide

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